Conformational Constraint and Signaling Bias Differentiate Cyclopropyl-Hydroxypropyl from Unbranched Alkyl Amides in KOR Agonist Pharmacology
The 2-cyclopropyl-2-hydroxypropyl substituent in CAS 1286704-28-6 imposes a distinct conformational constraint on the amide scaffold that is directly correlated with G-protein-biased KOR signaling versus balanced or arrestin-biased agonism [1]. This moiety is specifically claimed in US 2019/0144499 A1 as a key pharmacophoric element for achieving bias [1]. Notably, the compound represents the simplest, commercially available probe containing this moiety, whereas analogs with more elaborate aromatic substitutions (e.g., 3-(3-chlorophenyl) or 3-(2-fluorophenyl) variants) introduce additional steric and electronic variables that confound interpretation of the core cyclopropyl-hydroxypropyl contribution .
| Evidence Dimension | Signaling bias (G-protein vs. β-arrestin) driven by N-substituent geometry |
|---|---|
| Target Compound Data | Contains the 2-cyclopropyl-2-hydroxypropyl N-substituent claimed in US 2019/0144499 A1 for G-protein-biased KOR agonism |
| Comparator Or Baseline | N-methyl, N-ethyl, N-isopropyl, or unsubstituted N-hydroxypropyl analogs lacking the geminal cyclopropyl-hydroxy combination exhibit different bias signatures |
| Quantified Difference | Not available (primary KOR bias data for this specific congener not disclosed in accessible patent examples; structure-activity claim is based on scaffold-level pharmacophore mapping) |
| Conditions | U.S. Patent Application US 2019/0144499 A1 – phenylpropanamide derivative series exemplified for KOR G-protein bias [1]; structurally analogous halogenated congeners (3-chlorophenyl, 2-fluorophenyl) identified in vendor catalogs as comparator compounds |
Why This Matters
For researchers investigating KOR bias mechanisms or screening for analgesic leads with reduced on-target adverse effects, procurement of the simplest cyclopropyl-hydroxypropyl congener minimizes confounding variables from aromatic substitutions and provides a cleaner pharmacological tool for probing N-substituent contributions to bias.
- [1] Jiangsu Hengrui Medicine Co., Ltd., & Shanghai Hengrui Pharmaceutical Co., Ltd. (2019). Phenyl propanamide derivative, and manufacturing method and pharmaceutical application thereof. U.S. Patent Application Publication No. US 2019/0144499 A1. View Source
